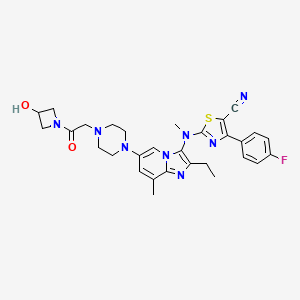

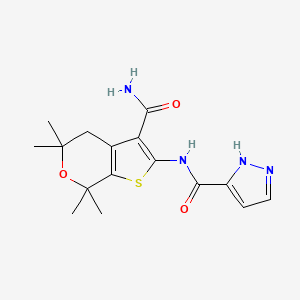

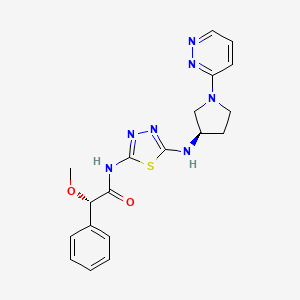

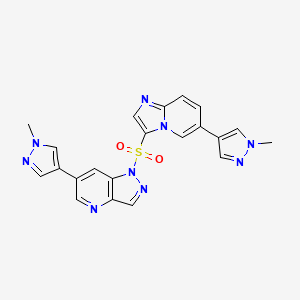

Ask1-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GS-444217, also known as ASK1-IN-1, is a potent and selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1).

科学研究应用

药物发现

凋亡信号调节激酶 1 (ASK1) 已被证实是药物发现的有吸引力的治疗靶点 {svg_1}. ASK1 小分子抑制剂 (如 Ask1-IN-1) 的开发越来越受到关注 {svg_2}.

2. 用于 ASK1 抑制活性的机器学习模型 OCHEM 平台上提供的 AI 方法和描述符包已被用于开发用于 ASK1 抑制活性的回归和分类模型 {svg_3}. 这些模型可用于 ASK1 抑制剂的虚拟筛选 {svg_4}.

治疗干预

靶向抑制 ASK1 成为治疗严重病理状况的有前景的治疗策略 {svg_5}. 关于 ASK1 调控及其在各种疾病中的作用的结构发现突出了 ASK1 抑制在治疗这些病理状况中的前景 {svg_6}.

炎症细胞因子产生

ASK1 破坏 RIPK2 信号复合体并抑制 NOD‐RIPK2 途径以下调炎症细胞因子的产生 {svg_7}. 这表明 ASK1 通过抑制炎症细胞因子的产生来促进 UCP1 的表达 {svg_8}.

神经系统疾病

ASK1 可能参与 ALS、HD、帕金森病甚至阿尔茨海默病 {svg_9}. 它们参与这些病理的机制可以进一步解释 {svg_10}.

败血症和应激诱导的疾病

ASK1 在调节对氧化应激、内质网 (ER) 应激和钙离子内流的各种反应中起着至关重要的作用 {svg_11}. 对这些应激反应的任何中断都可能引发各种疾病的潜在失衡 {svg_12}.

作用机制

Target of Action

Ask1-IN-1 primarily targets the Apoptosis Signal-regulating Kinase 1 (ASK1) . ASK1, also known as Mitogen-Activated Protein Kinase Kinase 5 (MAP3K5), is a member of the MAP3K family that activates the JNK and p38 MAPK pathways . ASK1 is a crucial cellular stress sensor that modulates diverse responses to oxidative and endoplasmic reticulum (ER) stress and calcium influx .

Mode of Action

This compound acts as an inhibitor of ASK1 . It interacts with ASK1 to prevent its activation, thereby limiting the downstream signaling cascades. This interaction results in the inhibition of the prolonged activation of p38 mitogen-activated protein kinases (P38α and β) and c-Jun N-terminal kinases (JNK1, 2, and 3), which are key mediators of the cellular stress response .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the p38 MAPK and JNK pathways . These pathways are associated with reactive oxygen species (ROS)–induced disease, and numerous studies have demonstrated that their inhibition ameliorates cell death . ASK1 is activated by various types of stresses, such as oxidative stress, proinflammatory cytokines, and endoplasmic reticulum (ER) stress . The inhibition of ASK1 by this compound thus impacts these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy subjects . Selonsertib, a first-in-class ASK1 inhibitor, was found to be rapidly and effectively absorbed into the systemic circulation after oral treatment, with a T max of 0.5 h and oral bioavailability of 74% . The brain disposition of selonsertib was limited, with a c max of 008 µg/g and Kp value of 0004 . Renal excretion was identified as a minor pathway of selonsertib elimination .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of damaging cellular responses . By inhibiting ASK1, this compound limits the prolonged activation of P38 and JNK, which are associated with damaging inflammatory responses, reactive oxygen species–induced cell death, and fibrosis in multiple tissues . This can help prevent many human diseases, including arthritis, dementia, and multiple organ dysfunctions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stress, proinflammatory cytokines, and ER stress can activate ASK1 , potentially affecting the efficacy of this compound Furthermore, the bioavailability and stability of this compound could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

生化分析

Biochemical Properties

Ask1-IN-1 interacts with ASK1, inhibiting its activity and thereby influencing the biochemical reactions mediated by ASK1 . ASK1 is an upstream regulator of JNK and p38 MAPK, and its inhibition by this compound can impact these downstream pathways .

Cellular Effects

The inhibition of ASK1 by this compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The inhibition of ASK1 can limit damaging cellular responses via prolonged P38 or JNK activation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to ASK1 and inhibiting its activity . This inhibition can lead to changes in gene expression and can affect the activation of downstream enzymes such as JNK and p38 MAPK .

Temporal Effects in Laboratory Settings

Its role as an ASK1 inhibitor suggests potential long-term effects on cellular function, particularly in the context of stress responses mediated by ASK1 .

Metabolic Pathways

This compound, as an inhibitor of ASK1, is involved in the metabolic pathways mediated by ASK1. ASK1 interacts with various enzymes and cofactors, and its inhibition can potentially affect metabolic flux or metabolite levels .

属性

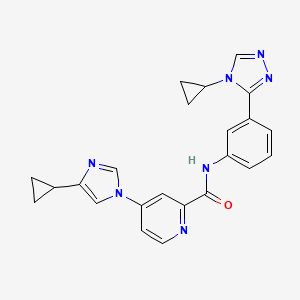

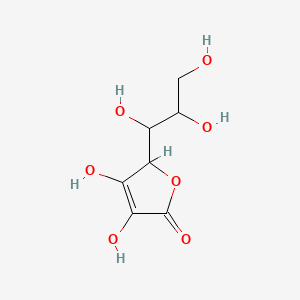

IUPAC Name |

4-(4-cyclopropylimidazol-1-yl)-N-[3-(4-cyclopropyl-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N7O/c31-23(20-11-19(8-9-24-20)29-12-21(25-13-29)15-4-5-15)27-17-3-1-2-16(10-17)22-28-26-14-30(22)18-6-7-18/h1-3,8-15,18H,4-7H2,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCMQKWOUIMBEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(C=N2)C3=CC(=NC=C3)C(=O)NC4=CC=CC(=C4)C5=NN=CN5C6CC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary function of ASK1 in cellular processes?

A1: ASK1 is a key player in cellular responses to stress, particularly oxidative stress. It plays a critical role in regulating apoptosis (programmed cell death) [, ]. Upon activation by various stimuli, including reactive oxygen species (ROS), ASK1 initiates a signaling cascade that can ultimately lead to cell death [].

Q2: How does ASK1 contribute to the survival of plasma cells?

A2: Research indicates that the transcription factor Blimp-1, crucial for plasma cell differentiation, directly suppresses ASK1 transcription []. This suppression is essential for the long-term survival of plasma cells. When Blimp-1 is inhibited, ASK1 activity increases, leading to plasma cell apoptosis [].

Q3: Can manipulating ASK1 activity be beneficial in certain medical contexts?

A3: Emerging research suggests that inhibiting ASK1 could hold therapeutic potential:

- Enhanced immune response: Suppressing ASK1 activity may improve the survival of long-lived plasma cells, potentially leading to enhanced antibody production and a more robust immune response to vaccines [].

- Tissue regeneration: Studies show that inhibiting ASK1 can promote wound healing and tissue regeneration. For instance, ASK1 knockout mice exhibit enhanced auricular cartilage regeneration after injury []. This effect is linked to prolonged keratinocyte activation and possible promotion of blastema formation in the wound epidermis [].

Q4: What are the potential implications of the interaction between ASK1 and the unfolded protein response (UPR)?

A4: The research suggests that ASK1 is implicated in the cellular response to ER stress, a condition triggered by the accumulation of unfolded proteins []. ASK1 activation, potentially mediated by its interaction with proteins like Ire1 within the UPR pathway, can lead to either autophagy (a cellular recycling process) or apoptosis, depending on the severity and duration of the stress [].

Q5: Are there specific cell types where ASK1 activity is particularly relevant?

A5: Beyond plasma cells, ASK1's role in axon degeneration is noteworthy []. Research demonstrates that the activation of a CaMKII-Sarm1-ASK1 signaling pathway can actually protect axons from degeneration caused by mitochondrial dysfunction []. This finding highlights the complex and context-dependent nature of ASK1 activity in different cellular environments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)